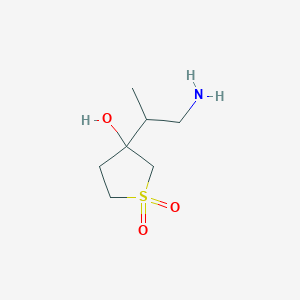
3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminopropyl group, a hydroxy group, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-aminopropan-2-ol with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation allows for rapid heating and improved reaction kinetics, making it a preferred method for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and thiolane groups contribute to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminopropyl derivatives and thiolane-containing molecules. Examples are 1-aminopropan-2-ol and thiolane-1,1-dione .
Uniqueness
What sets 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H15NO3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
Clave InChI |
NVYNZDCJAPJVIG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CCS(=O)(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


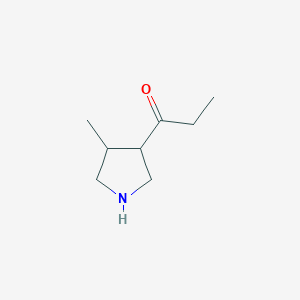
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
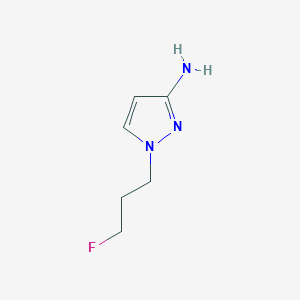

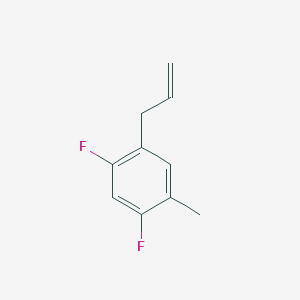
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
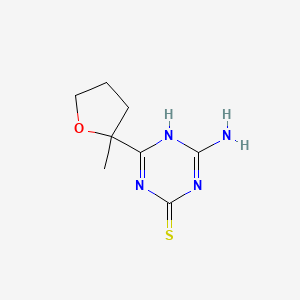

![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
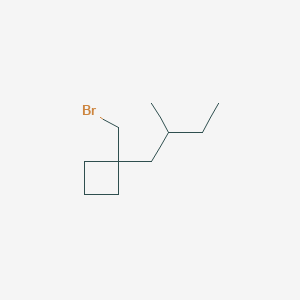
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)

